2-(4-morpholinyl)-6-Quinolinamine
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Overview
Description
2-Morpholinoquinolin-6-amine is a heterocyclic compound that features a quinoline core with a morpholine ring attached at the 2-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of 2-morpholinoquinolin-6-amine may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave irradiation, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
2-Morpholinoquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-morpholinoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the morpholine and amine groups.
Morpholine: A simple heterocycle that forms part of the structure of 2-morpholinoquinolin-6-amine.
Quinolin-2-amine: Similar to 2-morpholinoquinolin-6-amine but without the morpholine ring.
Uniqueness: 2-Morpholinoquinolin-6-amine is unique due to the presence of both the morpholine ring and the amine group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and development .
Properties
CAS No. |
648423-84-1 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-morpholin-4-ylquinolin-6-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
InChI Key |
YCSQPEOFNQDTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
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